![molecular formula C15H10F5NO B7464803 N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide](/img/structure/B7464803.png)
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 and has since been used extensively in scientific research to understand the role of mGluR7 in various physiological processes.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide leads to the inhibition of neurotransmitter release, primarily glutamate, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic transmission, regulation of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, which allows for specific activation of this receptor subtype. Additionally, it has a long half-life, which makes it useful for in vivo studies. However, one limitation of using N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental setups.
Direcciones Futuras
There are several future directions for research involving N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide. One area of interest is the role of mGluR7 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in the treatment of chronic pain, anxiety, and depression are areas of ongoing research. Finally, the development of more water-soluble analogs of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide could be useful for improving its administration in experimental setups.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with pentafluorobenzonitrile in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been widely used in scientific research to understand the role of mGluR7 in various physiological processes such as pain modulation, anxiety, depression, addiction, and neuroprotection. Studies have shown that activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide can reduce pain sensitivity in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c1-6-3-4-8(5-7(6)2)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOTXEZICXIYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.